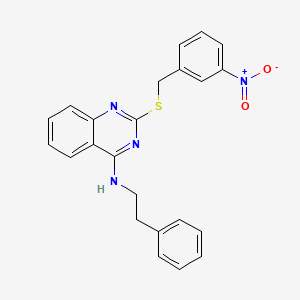

2-((3-nitrobenzyl)thio)-N-phenethylquinazolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

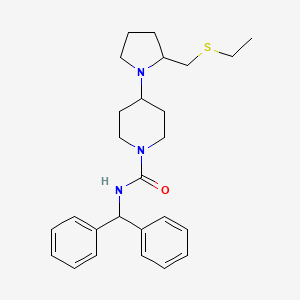

The compound “2-((3-nitrobenzyl)thio)-N-phenethylquinazolin-4-amine” is a complex organic molecule. It seems to contain a quinazolin-4-amine core, which is a type of heterocyclic compound. Attached to this core are a 3-nitrobenzyl group and a phenethyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The quinazolin-4-amine core would provide a rigid, planar structure, while the 3-nitrobenzyl and phenethyl groups would add complexity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of a nitro group could potentially make the compound more reactive .

科学的研究の応用

Synthesis and Chemical Properties

Aromatic Nucleophilic Substitution with Rearrangement : 3-Bromo-2-nitrobenzo[b]thiophene, a related compound, reacts with amines in N,N-dimethylformamide to produce N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers, N-substituted 2-amino-3-nitrobenzo[b]thiophenes. This reaction could be useful for synthesizing compounds like 2-((3-nitrobenzyl)thio)-N-phenethylquinazolin-4-amine (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Solid-Phase Synthesis : A solid-phase synthesis method has been developed for diverse 1,3-disubstituted 2-thioxoquinazoline-4-ones, which is related to the quinazolin-4-amine structure. This method involves substituting the fluorine atom on support-bound 2-fluoro-5-nitrobenzoyl amides with various primary amines, followed by cyclization (Makino, Nakanishi, & Tsuji, 2001).

Selenium-Catalyzed Carbonylative Synthesis : An efficient selenium-catalyzed procedure for synthesizing 3,4-dihydroquinazolin-2(1H)-one derivatives from 1-(halomethyl)-2-nitrobenzenes and aryl/alkyl amines has been explored. This is relevant to the synthesis of quinazolin-4-amine derivatives (Zhou, Qi, & Wu, 2019).

Potential Biological Applications

Antitubercular and Antifungal Properties : Some 3-substituted 1,2,3,4-tetrahydroquinazoline-2-thiones, which share a structural similarity with 2-((3-nitrobenzyl)thio)-N-phenethylquinazolin-4-amine, have been suggested to potentially possess antithyroidal, antitubercular, and/or antifungal properties (Orth & Jones, 1961).

Anticancer Activities : Diazole 4-aminoquinazoline derivatives, related to the 4-aminoquinazoline structure, have shown high inhibitory activities against PC-3 cancer cells in vitro, indicating potential for anticancer applications (Liao Wen-j, 2015).

Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, structurally related to 2-((3-nitrobenzyl)thio)-N-phenethylquinazolin-4-amine, have shown strong antimicrobial activity and possess DNA protective abilities against oxidative mixtures (Gür et al., 2020).

作用機序

Target of Action

Similar compounds, such as n-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, have been found to inhibit werner (wrn) helicase . WRN helicase plays a crucial role in DNA repair and replication, making it a potential target for anticancer agents .

Mode of Action

Based on the structural similarity to other quinazoline derivatives, it can be hypothesized that it may interact with its target proteins (like wrn helicase) and inhibit their function, leading to downstream effects such as inhibition of cell proliferation .

Biochemical Pathways

The compound likely affects the DNA damage response (DDR) pathway, given the potential inhibition of WRN helicase . The DDR pathway is a protective response that maintains genomic integrity when cells are subjected to DNA damage and replication stress . Inhibition of WRN helicase could disrupt this pathway, leading to genomic instability and potentially cell death, particularly in cancer cells.

Result of Action

The result of the compound’s action would likely be the inhibition of cell proliferation, particularly in cancer cells, due to the disruption of the DDR pathway . This could potentially lead to cell death and a reduction in tumor growth.

将来の方向性

特性

IUPAC Name |

2-[(3-nitrophenyl)methylsulfanyl]-N-(2-phenylethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2S/c28-27(29)19-10-6-9-18(15-19)16-30-23-25-21-12-5-4-11-20(21)22(26-23)24-14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKLYIPVLOLKEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2817265.png)

![2-[(4-bromophenyl)methyl]-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2817266.png)

![ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate](/img/structure/B2817272.png)

![2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2817273.png)

![6-Cyclopropyl-3-neopentylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2817281.png)

![1-(2-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2817282.png)

![2,3-dichloro-N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2817285.png)